Mdm2/xiap-IN-1
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Overview
Description
Mdm2/xiap-IN-1 is a dual inhibitor targeting both murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP). These proteins are often overexpressed in various cancer cells, contributing to tumor progression and resistance to treatment . The compound has shown promise in inhibiting cancer cell growth by targeting these proteins simultaneously .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mdm2/xiap-IN-1 involves the use of a tetrahydroquinoline scaffold. The synthetic route typically starts with the preparation of the tetrahydroquinoline core, followed by functionalization to introduce the necessary substituents . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Mdm2/xiap-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the tetrahydroquinoline scaffold.
Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Commonly used to introduce or replace functional groups on the scaffold.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the tetrahydroquinoline scaffold, each with different functional groups that can enhance or modify the biological activity of this compound .
Scientific Research Applications
Mdm2/xiap-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Investigated for its role in regulating apoptosis and cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress MDM2 and XIAP.
Mechanism of Action
Mdm2/xiap-IN-1 exerts its effects by binding to and inhibiting the activity of MDM2 and XIAP. This dual inhibition leads to the activation of p53, a tumor suppressor protein, and the induction of apoptosis through caspase activation. The compound disrupts the interaction between MDM2 and p53, stabilizing p53 and promoting its tumor-suppressive functions. Additionally, it reduces XIAP levels, further enhancing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
JW-2-107: Another dual inhibitor targeting MDM2 and XIAP, but with different structural features.
MX69: A compound identified through high-throughput screening that also targets MDM2 and XIAP.
Uniqueness
Mdm2/xiap-IN-1 stands out due to its specific tetrahydroquinoline scaffold, which provides a unique binding affinity and selectivity for MDM2 and XIAP. This structural uniqueness contributes to its potent anticancer activity and potential for further development as a therapeutic agent .
Properties
Molecular Formula |
C28H28N2O4S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
methyl 4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate |
InChI |
InChI=1S/C28H28N2O4S/c1-17-7-12-21(15-18(17)2)30-35(32,33)22-13-14-26-25(16-22)23-5-4-6-24(23)27(29-26)19-8-10-20(11-9-19)28(31)34-3/h4-5,7-16,23-24,27,29-30H,6H2,1-3H3 |
InChI Key |
HLWMVSWXILODEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)OC)C |
Origin of Product |
United States |
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